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Compound of Interest

Compound Name: I-OMe-Tyrphostin AG 538

Cat. No.: B1234568

For researchers, scientists, and drug development professionals, understanding the precise
binding profile of a kinase inhibitor is paramount. This guide provides a comparative analysis of
the off-target kinase profile of I-OMe-Tyrphostin AG 538 against other notable IGF-1R
inhibitors. The data presented herein is curated from publicly available research to facilitate
informed decisions in experimental design and drug development programs.

I-OMe-Tyrphostin AG 538 is recognized as a specific inhibitor of the Insulin-like Growth
Factor-1 Receptor (IGF-1R) and also demonstrates inhibitory activity against
Phosphatidylinositol-5-Phosphate 4-Kinase Alpha (PI5P4Ka)[1]. While its primary targets are
established, a comprehensive off-target kinase profile across a broad panel of kinases is not
readily available in the public domain. This guide aims to contextualize its known activities by
comparing it with other well-characterized IGF-1R inhibitors for which more extensive selectivity
data exists.

Comparative Kinase Profile

The following table summarizes the known on-target and off-target activities of I-OMe-
Tyrphostin AG 538 and a selection of alternative IGF-1R inhibitors. The data is presented as
IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which quantify
the potency of inhibition. A lower value indicates a more potent inhibitor.
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Inhibitor

Primary
Target(s)

IC50 / Ki
(nM)

Known Off-
Target(s)

IC50 | Ki
(nM)

Reference(s

)

[-OMe-
Tyrphostin
AG 538

IGF-1R

3400

PI5P4Ka

1000

[1](21[3]

Linsitinib
(OSI-906)

IGF-1R,
Insulin
Receptor (IR)

35 (IGF-1R),
75 (IR)

High
selectivity, no
significant
activity
reported
against a
panel of over
100 other

kinases.

>10,000

[4]1[5]

GSK1838705
A

IGF-1R, IR,
Anaplastic
Lymphoma
Kinase (ALK)

2.0 (IGF-1R),
1.6 (IR), 0.5
(ALK)

Weak
inhibition of a
few kinases
at higher
concentration
s (e.g., JAKS,
IC50 = 5000
nM). A broad
panel screen
revealed high

selectivity.

See

supplementar

y data from
Sabbatini et
al., 2009

[6171eel

Ceritinib

ALK, IGF-1R,
IR

0.2 (ALK), 8
(IGF-1R), 7
(IR)

FAK1,
RSK1/2,
ERK1/2,
CAMKK?2,
FER

Not specified

[10][11]

NVP-
ADW742

IGF-1R

170

IR (16-fold
less potent

than against

IGF-1R), c-Kit

(>5000 nM),

2800 (IR)

[12][13][14]
[15][16]

© 2025 BenchChem. All rights reserved.

2/10

Tech Support


https://www.medchemexpress.com/i-ome-tyrphostin-ag-538.html
https://molnova.com/files/document/DATASHEET/DATASHEET_M32963.pdf
https://www.caymanchem.com/product/35090/i-ome-ag-538
https://pubmed.ncbi.nlm.nih.gov/21425998/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11668815/
https://pubmed.ncbi.nlm.nih.gov/19825801/
https://aacrjournals.org/mct/article/8/10/2811/93329/GSK1838705A-inhibits-the-insulin-like-growth
https://pmc.ncbi.nlm.nih.gov/articles/PMC4403692/
https://www.researchgate.net/publication/26891413_GSK1838705A_inhibits_the_insulin-like_growth_factor-1_receptor_and_anaplastic_lymphoma_kinase_and_shows_antitumor_activity_in_experimental_models_of_human_cancers
https://pmc.ncbi.nlm.nih.gov/articles/PMC5909815/
https://www.researchgate.net/figure/Ceritinib-has-beneficial-off-target-activity-in-ALK-negative-non-small-cell-lung-cancer_fig1_320291264
https://www.apexbt.com/nvp-adw742.html
https://aacrjournals.org/clincancerres/article/11/4/1563/188819/The-Insulin-Like-Growth-Factor-I-Receptor-Kinase
https://www.medchemexpress.com/NVP-ADW742.html
https://www.selleckchem.com/products/NVP-ADW742.html
https://www.tocris.com/products/nvp-adw-742_5247
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

HER2,
PDGFR,
VEGFR-2,
Ber-Abl
(>10,000 nM)

Note: The lack of a comprehensive kinase panel screen for I-OMe-Tyrphostin AG 538 is a
significant data gap. Researchers should exercise caution when interpreting its selectivity
based on the limited available information.

Signaling Pathway and Inhibition Points

The diagram below illustrates the IGF-1R signaling pathway and the points of intervention for
the compared inhibitors. Activation of IGF-1R by its ligand, IGF-1, triggers a cascade of
downstream signaling events, primarily through the PI3SK/AKT and MAPK/ERK pathways,
which are crucial for cell growth, proliferation, and survival. The inhibitors discussed in this
guide primarily target the ATP-binding site of the IGF-1R kinase domain, thereby blocking these
downstream signals.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1234568?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Inhibitors
@ @ @ GSK1838705A F== @ I-OMe-AG 538 NVP-ADW742

I
1! | I |

H S — T i | |

binds binds inhibits inhibjts inhjbits ifhibitg inhibits inhibits 1 inhibits inhibits
________ i S ——

t T I I

] c ot : :

\j vy v | |

] 1

1

Cytopl

Insulin Receptor IGF-1R e — e
Ssm

RAS PI3K
\i \i
RAF AKT
\i \i
MEK mTOR
Y Y
ERK p70S6K

Nucleus

Cell Proliferation
& Survival

Click to download full resolution via product page

Caption: IGF-1R Signaling Pathway and Inhibitor Targets.
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Experimental Protocols

The determination of a kinase inhibitor's potency and selectivity is typically achieved through in
vitro kinase assays. Below are generalized protocols for two common methods, the ADP-Glo™
Kinase Assay and a radiometric kinase assay. These protocols provide a foundational
understanding of the experimental procedures used to generate the data in this guide.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the
amount of ADP produced during a kinase reaction. The luminescence signal is proportional to
the ADP concentration and, therefore, to the kinase activity.

Materials:

Kinase of interest (e.g., recombinant human IGF-1R)

o Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

« ATP

o Test inhibitor (e.g., -OMe-Tyrphostin AG 538) dissolved in DMSO

o ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase
Detection Reagent

o Kinase reaction buffer (e.g., 40 mM Tris-HCI, pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)

» White, opaque 96-well or 384-well plates

e Luminometer

Procedure:

o Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the
inhibitor in kinase reaction buffer to the desired final concentrations.

o Kinase Reaction Setup:
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[e]

Add the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

Add the kinase and substrate solution to each well.

(¢]

[¢]

Initiate the kinase reaction by adding ATP to each well.

[¢]

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60
minutes).

o ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and
deplete the remaining ATP. Incubate at room temperature for 40 minutes.

o ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well.
This reagent converts the ADP produced in the kinase reaction into ATP and contains
luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP.
Incubate at room temperature for 30-60 minutes.

o Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

» Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration
relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor
concentration and fit the data to a sigmoidal dose-response curve to determine the IC50
value.

Radiometric Kinase Assay

Radiometric kinase assays directly measure the incorporation of a radiolabeled phosphate
group (from [y-32P]ATP or [y-33P]ATP) into a substrate by the kinase.

Materials:

Kinase of interest

Kinase substrate

Unlabeled ATP

Radiolabeled ATP ([y-32P]ATP or [y-33P]ATP)
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Test inhibitor dissolved in DMSO
Kinase reaction buffer
Phosphocellulose paper or membrane
Wash buffer (e.g., phosphoric acid)

Scintillation counter or phosphorimager

Procedure:

Compound Dilution: Prepare serial dilutions of the test inhibitor as described for the ADP-
Glo™ assay.

Kinase Reaction Setup:

o Combine the kinase, substrate, and diluted inhibitor or DMSO in a reaction tube or well.
o Initiate the reaction by adding a mixture of unlabeled and radiolabeled ATP.

o Incubate at a controlled temperature for a specific time.

Reaction Termination and Substrate Capture:

o Spot a portion of the reaction mixture onto a phosphocellulose paper or membrane. The
phosphorylated substrate will bind to the paper, while the unincorporated radiolabeled ATP
will not.

Washing: Wash the phosphocellulose paper extensively with a wash buffer to remove any
unbound radiolabeled ATP.

Data Acquisition: Quantify the amount of radioactivity incorporated into the substrate using a
scintillation counter or a phosphorimager.

Data Analysis: Determine the percentage of kinase inhibition for each inhibitor concentration
and calculate the IC50 value as described for the ADP-Glo™ assay.
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Experimental Workflow Visualization

The following diagram illustrates a typical workflow for kinase inhibitor profiling, from compound
preparation to data analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

